3-Oxaspiro[5.5]undecan-9-one
Overview
Description
3-Oxaspiro[5.5]undecan-9-one is a chemical compound with the molecular formula C10H16O2 . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves starting from aliphatic 4-substituted heterocyclic aldehydes. The 3-heterospiro[5.5]undec-7-en-9-ones are made by Robinson annelation and upon further hydrogenation, the desired 3-heterospiro[5.5]undecan-9-ones are obtained .
Molecular Structure Analysis
The molecular weight of this compound is 168.24 . The InChI code for this compound is 1S/C10H16O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1-8H2 .
Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
CCR8 Antagonists
3-Oxaspiro[5.5]undecan-9-one derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. These compounds have demonstrated potential applications in managing these conditions (Norman, 2007).
Potent, Selective, and Orally Bioavailable CCR5 Antagonists
Research has led to the discovery of novel series of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists with significant antiviral potency and selectivity. These compounds showcase an attractive pharmacokinetic profile for potential therapeutic applications (Yang et al., 2009).
Bioactivity in Treating Various Disorders
1,9-Diazaspiro[5.5]undecanes, including those with carbonyl groups, show promise for treating a range of disorders, such as obesity, pain, immune system issues, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Soluble Epoxide Hydrolase Inhibitors for Chronic Kidney Diseases
Compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), offering potential as orally active agents for treating chronic kidney diseases (Kato et al., 2014).
Analgesic Activity
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have shown potential as dual ligands for the sigma-1 receptor and the µ-opioid receptor, providing analgesic activity potentially useful for pain treatment (García et al., 2019).
Nuclear Magnetic Resonance Spectroscopy
Studies utilizing NMR spectroscopy have been conducted on derivatives of this compound, proving valuable for structural analysis in the field of natural product synthesis (Zhang et al., 2008).
Synthesis of Spiroaminals
The synthesis of spiroaminal compounds, including various derivatives of this compound, has been extensively researched due to their significant biological activities and challenging synthesis targets (Sinibaldi & Canet, 2008).
Antibacterial Agents
Spirocyclic derivatives of this compound have been explored for their antibacterial properties, with some showing distinct activity against specific bacterial strains (Lukin et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-Oxaspiro[5.5]undecan-9-one is currently unknown due to the lack of research on this specific compound
Biochemical Pathways
As of now, there is no available information on the biochemical pathways affected by this compound . Future research may shed light on this aspect of the compound’s pharmacology.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we may gain a better understanding of how this compound affects cells and tissues.
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHKTHERWWYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738975 | |
Record name | 3-Oxaspiro[5.5]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159280-53-1 | |
Record name | 3-Oxaspiro[5.5]undecan-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159280-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxaspiro[5.5]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxaspiro[5.5]undecan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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